Chlorhydrate de GW3965

Vue d'ensemble

Description

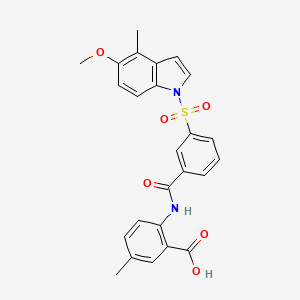

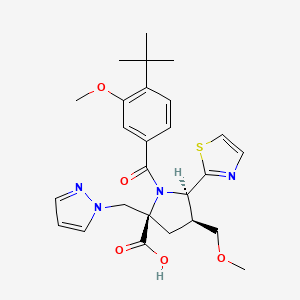

Chlorhydrate de GW 3965 : est un agoniste puissant et sélectif des récepteurs X du foie (LXRα et LXRβ). Ces récepteurs sont des récepteurs nucléaires qui agissent comme des facteurs de transcription dépendants de ligands, modulant l'homéostasie du cholestérol, des acides gras et du glucose . Le composé est connu pour sa capacité à modifier l'expression génique régulée par les LXR, affectant les voies métaboliques du glucose et des lipides .

Applications De Recherche Scientifique

GW 3965 hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

GW3965 hydrochloride is a potent and selective agonist for the liver X receptor (LXR), specifically targeting hLXRα and hLXRβ . LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.

Mode of Action

GW3965 hydrochloride acts as a full agonist on hLXRα and hLXRβ, with EC50 values of 190 nM and 30 nM respectively . This means that it binds to these receptors and activates them, leading to an increase in the transcription of LXR-responsive genes.

Biochemical Pathways

Upon activation by GW3965 hydrochloride, LXRs regulate the expression of several genes involved in lipid metabolism, including the ATP-binding cassette transporter A1 (ABCA1) and the E3 ubiquitin ligase IDOL . ABCA1 plays a crucial role in the efflux of cholesterol and phospholipids to lipid-poor apolipoproteins, which is the first step in the formation of high-density lipoprotein (HDL). On the other hand, IDOL regulates the degradation of the low-density lipoprotein receptor (LDLR), thereby controlling the uptake of low-density lipoprotein (LDL) cholesterol.

Pharmacokinetics

It is known to be orally active , indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

The activation of LXRs by GW3965 hydrochloride leads to an increase in the expression of ABCA1 and a decrease in LDLR levels . This results in an increase in HDL levels and a decrease in LDL cholesterol levels, which can have beneficial effects on cardiovascular health. In addition, GW3965 hydrochloride has been shown to have anti-inflammatory effects .

Action Environment

The action of GW3965 hydrochloride can be influenced by various environmental factors. For example, its solubility in different solvents can affect its bioavailability . It is soluble in DMSO and ethanol, but less soluble in water . This could potentially affect its absorption and distribution in the body. Furthermore, its stability can be affected by storage conditions . It is recommended to store the compound under desiccating conditions .

Analyse Biochimique

Biochemical Properties

GW3965 hydrochloride interacts with the liver X receptors (LXRs), specifically hLXRα and hLXRβ, with EC50 values of 190 nM and 30 nM respectively . LXRs are nuclear receptors that regulate the expression of many genes involved in lipid homeostasis and inflammation . By activating these receptors, GW3965 hydrochloride can influence various biochemical reactions in the body .

Cellular Effects

In cellular processes, GW3965 hydrochloride has been shown to up-regulate the expression of the cholesterol transporter gene ABCA1 and the E3 ubiquitin ligase IDOL, and reduce LDLR levels . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, GW3965 hydrochloride exerts its effects by binding to LXRs, leading to the activation of these receptors . This can result in changes in gene expression, including the up-regulation of genes involved in cholesterol transport and the down-regulation of genes involved in inflammation .

Dosage Effects in Animal Models

In animal models, the effects of GW3965 hydrochloride can vary with different dosages . For example, a study found that GW3965 hydrochloride treatment at a dosage of 40 mg/kg induced an increase of neuroactive steroids in the spinal cord of STZ-rats .

Metabolic Pathways

GW3965 hydrochloride is involved in the LXR pathway, which plays a crucial role in lipid metabolism . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of GW3965 hydrochloride is not explicitly stated in the available literature. Given that it is an agonist of LXRs, which are nuclear receptors, it is likely that GW3965 hydrochloride exerts its effects in the nucleus of cells where it can influence gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de GW 3965 est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé d'acide benzèneacétique.

Méthodes de production industrielle : La production industrielle du chlorhydrate de GW 3965 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de GW 3965 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les cycles aromatiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation et de nitration sont courantes, utilisant des réactifs comme le chlore et l'acide nitrique.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

Applications de recherche scientifique

Le chlorhydrate de GW 3965 a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur l'expression génique liée au métabolisme du cholestérol et des lipides.

Mécanisme d'action

Le chlorhydrate de GW 3965 exerce ses effets en se liant et en activant les récepteurs X du foie (LXRα et LXRβ). Ces récepteurs sont impliqués dans la régulation des gènes associés au métabolisme du cholestérol, des acides gras et du glucose . Une fois activé, le chlorhydrate de GW 3965 modifie l'expression des gènes régulés par les LXR, conduisant à des changements dans les voies métaboliques et les réponses physiologiques . Le composé affecte également l'inflammation et les réponses pressores par son interaction avec les LXRα et les LXRβ .

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité : Le chlorhydrate de GW 3965 est unique par sa grande sélectivité et sa puissance pour les LXRα et les LXRβ, avec des valeurs de CE50 de 190 nM et 30 nM, respectivement . Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques des récepteurs X du foie dans divers processus biologiques et pour développer des thérapies ciblées pour les troubles métaboliques .

Propriétés

IUPAC Name |

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUWJFHNOUNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961003 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405911-17-3 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW3965 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)

![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)